molecular formula C6H11N3 B1335502 2,4,5-Trimethylpyrazol-3-amine CAS No. 76606-28-5

2,4,5-Trimethylpyrazol-3-amine

Cat. No. B1335502
CAS RN: 76606-28-5
M. Wt: 125.17 g/mol
InChI Key: RXNRZXTWCRTHPR-UHFFFAOYSA-N
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Description

2,4,5-Trimethylpyrazol-3-amine, abbreviated as TMP, is an organic compound composed of an amine group and pyrazole ring. It is a heterocyclic compound, meaning that it contains at least two different types of atoms in its ring structure. TMP is widely used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization in Materials Science

2,4,5-Trimethylpyrazol-3-amine, as a functionalized amine, plays a crucial role in the synthesis and characterization of materials. For instance, in the field of colloidal silica particles, these functionalized amines are used to decorate the surface of colloidal silica, providing a way to assess the uniformity and size of these particles. This application is significant in the development of research-grade materials in various scientific fields (Soto-Cantu, et al., 2012).

Biological and Antimicrobial Properties

Aminopyrazoles, including this compound, are utilized in the synthesis of polyheterocyclic compounds demonstrating diverse biological activities. These activities include significant antimicrobial properties against various bacterial strains, indicating their potential in developing new pharmaceuticals and antibacterial agents (Behbehani, et al., 2011).

Applications in Medicinal Chemistry

In medicinal chemistry, compounds derived from this compound have shown potential in various therapeutic applications. For example, certain derivatives have exhibited anticonvulsant properties comparable to established drugs like phenytoin and carbamazepine, opening new avenues for drug development in this area (Carson, et al., 1997).

Chemical Synthesis and Catalysis

The compound is instrumental in chemical synthesis and catalysis. Its derivatives are used as ligands and catalysts in various chemical reactions, significantly impacting the synthesis of complex organic compounds and polymers. This includes its role in group 10 metal complexes, which demonstrates its versatility in synthetic chemistry (Deeken, et al., 2006).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4,5-Trimethylpyrazol-3-amine are not fully understood yet. It is known that pyrazole derivatives bearing a free amino group at the 3, 4, or 5 position, such as this compound, can provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases .

Cellular Effects

The specific cellular effects of this compound are not well-documented. It is known that aminopyrazoles can interact with various cellular processes. For example, one aminopyrazole derivative was found to be a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Aminopyrazoles are known to interact with various biomolecules, potentially leading to changes in gene expression .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. It is known that aminopyrazoles can interact with various enzymes and cofactors .

properties

IUPAC Name

2,4,5-trimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNRZXTWCRTHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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